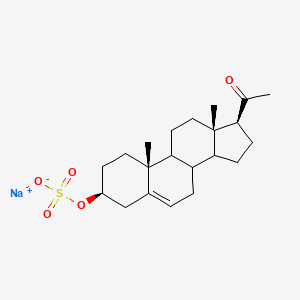

Pregnenolone sulfate sodium

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C21H31NaO5S |

|---|---|

Molekulargewicht |

418.5 g/mol |

IUPAC-Name |

sodium;[(3S,10R,13S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t15-,16?,17+,18?,19?,20-,21+;/m0./s1 |

InChI-Schlüssel |

QQVJEIZJHDPTSH-SLWMDVAGSA-M |

Isomerische SMILES |

CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] |

Kanonische SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |

Herkunft des Produkts |

United States |

Biosynthesis and Endogenous Regulatory Mechanisms of Pregnenolone Sulfate Sodium

Endogenous Pathways of Pregnenolone (B344588) Sulfate (B86663) Formation

The formation of pregnenolone sulfate begins with the foundational molecule, cholesterol, and proceeds through enzymatic conversion and a subsequent sulfonation reaction.

Role of Cholesterol as a Precursor Molecule

Cholesterol is the essential precursor for the synthesis of all steroid hormones, including pregnenolone. nih.govfrontiersin.org The conversion of cholesterol to pregnenolone is the initial and rate-limiting step in steroidogenesis. frontiersin.orgneurores.org This process occurs within the mitochondria of steroidogenic tissues. mdpi.comnih.gov While cholesterol is a fundamental building block, its direct conversion to pregnenolone sulfate is not the primary pathway. Instead, cholesterol is first transformed into pregnenolone, which is then sulfated. wikipedia.org Interestingly, endogenous cholesterol also acts as a modulator of certain ion channels, such as TRPM3, which are also regulated by pregnenolone sulfate. ahajournals.org

Enzymatic Conversion by Cytochrome P450 Side-Chain Cleavage Enzyme (CYP11A1)

The conversion of cholesterol to pregnenolone is catalyzed by the mitochondrial enzyme, cytochrome P450 side-chain cleavage enzyme (CYP11A1), also known as P450scc. nih.govfrontiersin.org This enzyme facilitates the cleavage of the side chain of cholesterol to produce pregnenolone. nih.gov The reaction is complex, involving three separate oxidative steps: two hydroxylations at carbons C22 and C20, followed by the cleavage of the bond between these two carbons. nih.govnih.gov The activity of CYP11A1 is a critical control point in steroid hormone production. frontiersin.org Although CYP11A1 is the classical enzyme for this conversion in peripheral steroidogenic tissues, some research suggests that in human glial cells, pregnenolone may be synthesized by a different mitochondrial P450 enzyme, as CYP11A1 expression can be difficult to detect in the brain. nih.gov

Sulfonation via Cytosolic Sulfotransferase Enzymes (SULTs)

Once pregnenolone is formed, it undergoes sulfation, a reaction catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs). mdpi.com This process involves the transfer of a sulfonate group from a donor molecule to pregnenolone, forming pregnenolone sulfate. nih.govoup.com This sulfation step significantly increases the water solubility of the steroid. uniprot.org

Several SULT isoforms are involved in the sulfation of steroids, with specific enzymes showing preferences for different substrates. The primary enzymes responsible for the sulfation of pregnenolone are SULT2A1, SULT2B1a, and SULT2B1b. mdpi.comnih.gov

SULT2A1 : This isoform is highly expressed in the adrenal glands and liver. frontiersin.org It displays broad substrate specificity, sulfonating not only pregnenolone but also other hydroxysteroids like dehydroepiandrosterone (B1670201) (DHEA). frontiersin.orgohiolink.edu

SULT2B1a and SULT2B1b : These two isoforms arise from the same gene through the use of different first exons, resulting in proteins that differ at their N-terminus. frontiersin.org This structural difference dictates their substrate specificity. SULT2B1a preferentially sulfonates pregnenolone. mdpi.comresearcher.life In contrast, SULT2B1b shows a higher affinity for cholesterol but can also sulfonate pregnenolone. frontiersin.orgebi.ac.uk The differential expression of these isoforms in various tissues contributes to the tissue-specific regulation of steroid sulfation. For instance, SULT2B1a is expressed in the central nervous system, where pregnenolone sulfate acts as a key neurosteroid. grantome.com

Table 1: Specificity of Human SULT Isoforms for Pregnenolone

| Enzyme Isoform | Primary Substrate(s) | Tissue Expression (Examples) | Reference |

|---|---|---|---|

| SULT2A1 | DHEA, Pregnenolone | Adrenal gland, Liver | frontiersin.orgohiolink.edu |

| SULT2B1a | Pregnenolone | Central Nervous System | mdpi.comresearcher.lifegrantome.com |

| SULT2B1b | Cholesterol, Pregnenolone | Skin, Liver, Lung, Reproductive tissues | frontiersin.orgebi.ac.uk |

The universal donor of the sulfonate group in all sulfation reactions catalyzed by SULTs is 3′-phosphoadenosine 5′-phosphosulfate (PAPS). nih.govoup.com This high-energy molecule provides the sulfonate moiety that is transferred to the hydroxyl group of the acceptor molecule, in this case, pregnenolone. oup.comscienceopen.com The synthesis of sulfated neurosteroids is therefore dependent on the availability of PAPS. nih.govnih.gov

Specificity of SULT2A1, SULT2B1a, and SULT2B1b Isoforms

Metabolic Fates and Interconversion Pathways

Pregnenolone sulfate is not an inert endpoint of metabolism. It can be converted back to pregnenolone by the enzyme steroid sulfatase, allowing it to re-enter steroidogenic pathways to produce other hormones like progesterone (B1679170), androgens, and estrogens. rupahealth.comwikipedia.org Furthermore, evidence from in vivo studies has demonstrated the conversion of pregnenolone sulfate to dehydroepiandrosterone sulfate (DHEAS), indicating that steroid sulfates can serve as biosynthetic intermediates themselves. acs.org In the brain, pregnenolone sulfate can be metabolized into other neuroactive steroids. For example, studies in rats have shown its conversion to 17α-hydroxypregnenolone sulfate and DHEAS. researchgate.nettaylorandfrancis.com This metabolic plasticity highlights the dynamic role of pregnenolone sulfate within the complex network of steroid hormone synthesis and regulation.

Conversion to Other Sulfated Neurosteroids (e.g., DHEAS)

Pregnenolone sulfate (PREGS) is a primary precursor in the biosynthesis of other critical sulfated neurosteroids, most notably dehydroepiandrosterone sulfate (DHEAS). This conversion is a key step in the steroidogenic pathways within the central nervous system and adrenal glands. The transformation of PREGS is not direct but occurs via its unconjugated form, pregnenolone (PREG).

The metabolic pathway involves the following key steps:

Desulfation of PREGS: The initial step is the hydrolysis of the sulfate group from PREGS by the enzyme steroid sulfatase (STS) . This reaction yields the unconjugated neurosteroid, pregnenolone (PREG). The activity of STS is crucial as it regulates the availability of PREG for further steroidogenesis. frontiersin.orgfrontiersin.org

Hydroxylation of Pregnenolone: Pregnenolone is then hydroxylated at the C17α position by the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . This reaction produces 17α-hydroxypregnenolone. researchgate.netwikipedia.org

Conversion to DHEA: The same enzyme, CYP17A1, in its 17,20-lyase capacity, then cleaves the side chain of 17α-hydroxypregnenolone to form dehydroepiandrosterone (DHEA). The efficiency of this step can be allosterically enhanced by cytochrome b5 (CYB5A). researchgate.net

Sulfation of DHEA: Finally, DHEA is sulfated by a sulfotransferase enzyme (SULT) , primarily SULT2A1 in the adrenal gland and potentially other isoforms in the brain, to produce DHEAS. researchgate.netnih.gov This sulfation step renders the molecule more water-soluble and generally increases its biological half-life. frontiersin.org

While this pathway via unconjugated steroids is predominant, some older research suggested a potential direct pathway from PREGS to 17α-hydroxypregnenolone sulfate and then to DHEAS. nih.gov However, more recent studies support the former pathway as the principal route for DHEAS synthesis from a pregnenolone precursor. It has been shown that while CYP17A1 can convert PREGS to 17α-hydroxypregnenolone sulfate, the subsequent conversion to DHEAS was not observed. nih.gov

The sulfation of pregnenolone to PREGS is catalyzed by the sulfotransferase SULT2B1a isoform. The entire process is a dynamic equilibrium, with the balance between sulfotransferases and steroid sulfatase activities dictating the local concentrations and availability of both sulfated and unconjugated neurosteroids. frontiersin.orgfrontiersin.org

Here is the next section of the article, covering 2.2.2.

Interactions with Steroidogenic Enzymes (e.g., 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD), CYP17A1)

Interaction with 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD):

The 3β-HSD enzyme complex is pivotal as it catalyzes the conversion of Δ5-hydroxysteroids (like pregnenolone, 17α-hydroxypregnenolone, and DHEA) into their corresponding Δ4-ketosteroid forms (progesterone, 17α-hydroxyprogesterone, and androstenedione, respectively). researchgate.net This step is a crucial branch point, directing precursors away from the DHEA synthesis pathway and towards the production of progestogens, glucocorticoids, and androgens via the Δ4 pathway.

Research has shown that pregnenolone sulfate itself is a poor substrate for 3β-HSD. Studies in rat ovaries demonstrated no discernible 3β-HSD activity when pregnenolone sulfate or DHEAS were used as substrates, whereas their unconjugated forms were readily metabolized. capes.gov.br This indicates that the sulfate group prevents the enzyme from acting on the molecule.

Furthermore, some neurosteroids can act as inhibitors of 3β-HSD. For example, the 3β-HSD inhibitor trilostane (B1684498) blocks the conversion of pregnenolone to progesterone, which would theoretically increase the substrate pool available for the CYP17A1 pathway leading to DHEA and subsequently DHEAS. nih.gov This highlights the competitive nature of these pathways and how modulation of one enzyme can shift the balance of steroid output.

Interaction with CYP17A1 (17α-hydroxylase/17,20-lyase):

CYP17A1 is a bifunctional enzyme essential for the production of both glucocorticoids and sex steroids, including the pathway from pregnenolone to DHEA. researchgate.net

As a Substrate: While the primary substrate for CYP17A1 is unconjugated pregnenolone, some evidence suggests that pregnenolone sulfate can also be a substrate for the 17α-hydroxylase activity of the enzyme, leading to the formation of 17α-hydroxypregnenolone sulfate. frontiersin.orgnih.gov

As a Modulator: The presence of sulfated steroids can influence CYP17A1 activity. For instance, DHEAS has been shown to stimulate the first step in steroidogenesis, the conversion of cholesterol to pregnenolone by CYP11A1, which would increase the initial substrate for the entire cascade. nih.gov While the direct inhibitory or allosteric effects of PREGS on CYP17A1 are less characterized, the intricate feedback mechanisms common in steroidogenesis suggest a potential regulatory role.

Inhibitors of CYP17A1, such as ketoconazole (B1673606) and abiraterone (B193195) acetate, effectively block the production of 17α-hydroxylated steroids and DHEA, and consequently DHEAS. wikipedia.orgoup.com This demonstrates the critical role of this enzyme in the biosynthetic chain leading to sulfated neurosteroids. The competition between 3β-HSD and CYP17A1 for their common substrate, pregnenolone, is a key regulatory node in determining the type of steroids produced in a given tissue. researchgate.netresearchgate.net

The following table summarizes the interactions:

| Enzyme | Interaction with Pregnenolone Sulfate / Related Compounds | Outcome |

| 3β-HSD | Pregnenolone sulfate is a poor substrate. capes.gov.br | Prevents conversion to Δ4 steroids (e.g., progesterone). |

| Enzyme can be inhibited by specific drugs (e.g., trilostane). nih.gov | Shifts precursor balance towards the Δ5 pathway (DHEA/DHEAS synthesis). | |

| CYP17A1 | Pregnenolone sulfate can act as a substrate for 17α-hydroxylase activity. frontiersin.orgnih.gov | Forms 17α-hydroxypregnenolone sulfate. |

| Enzyme activity is essential for the conversion of pregnenolone to DHEA. researchgate.net | Inhibition of CYP17A1 blocks DHEA and DHEAS synthesis. wikipedia.orgoup.com |

Here is the next section, 2.3, and its first subsection, 2.3.1.

Regulation of Pregnenolone Sulfate Sodium Biosynthesis

The synthesis of pregnenolone sulfate is a tightly regulated process, influenced by a variety of neuroendocrine and neuronal factors. This regulation ensures that its production is matched to specific physiological and behavioral demands. The control mechanisms can act at multiple levels, from the expression of steroidogenic enzyme genes to the direct, rapid modulation of enzyme activity. nih.govfrontiersin.org

Neuroendocrine Modulation (e.g., Gonadotropin-Releasing Hormone (GnRH))

Neuroendocrine signals play a significant role in orchestrating the production of neurosteroids, including pregnenolone sulfate. Gonadotropin-releasing hormone (GnRH), a key peptide in the control of reproduction, has been identified as a potent stimulator of PREGS and DHEAS biosynthesis. nih.govoup.com

Studies using frog hypothalamic tissue, a model system with high neurosteroidogenic activity, have provided direct evidence for this regulation. oup.com Key findings include:

Anatomical Proximity: Neurons that express hydroxysteroid sulfotransferase (HST), the enzyme responsible for synthesizing PREGS and DHEAS, are located in hypothalamic regions that are densely innervated by GnRH-containing nerve fibers. nih.govoup.com This close physical association suggests a direct regulatory interaction.

Receptor Expression: The mRNAs for GnRH receptors (specifically GnRHR-1 and GnRHR-3 in the frog model) are abundantly expressed in the same hypothalamic nuclei where HST-positive neurons are found. oup.comresearchgate.net

Stimulatory Effect: The addition of GnRH to hypothalamic explants stimulates the biosynthesis of both PREGS and DHEAS in a dose-dependent manner. nih.govoup.comresearchgate.net This effect indicates that GnRH can directly or indirectly enhance the activity of the neurosteroidogenic pathway.

This GnRH-mediated stimulation of sulfated neurosteroids is significant because these neurosteroids, in turn, can modulate neuronal activity and behaviors related to reproduction. nih.govoup.com For example, PREGS can potentiate the release of GnRH from hypothalamic neurons, suggesting the existence of a positive feedback loop where GnRH stimulates the production of neurosteroids that then enhance its own release. researchgate.net This reciprocal regulation highlights a mechanism by which a primary neuroendocrine hormone can utilize local neurosteroid production to amplify its physiological effects. researchgate.net

Here is section 2.3.2.

Neuronal Activity-Dependent Production

The synthesis of pregnenolone sulfate is not static but can be dynamically regulated by the electrical activity of neurons. This activity-dependent production allows for rapid, localized changes in neurosteroid concentrations in response to specific synaptic inputs. escholarship.orgescholarship.org

The primary mechanism for this regulation involves calcium (Ca²⁺) influx through ligand-gated ion channels, particularly NMDA receptors. frontiersin.org Key research findings illustrate this process:

NMDA Receptor Activation: Activation of NMDA receptors, which are permeable to Ca²⁺, can stimulate neurosteroidogenesis on a very rapid timescale. frontiersin.org This suggests that glutamatergic synaptic transmission, a cornerstone of neuronal communication and plasticity, is a direct trigger for neurosteroid synthesis.

Retrograde Messenger Function: Evidence suggests that a PREGS-like neurosteroid can act as a retrograde messenger. In developmental models, postsynaptic depolarization leads to the release of this neurosteroid, which then acts on presynaptic terminals to enhance glutamate (B1630785) release. This effect was blocked by an antibody scavenger for PREGS, indicating that it is produced and released in an activity-dependent manner to modulate synaptic strength. jneurosci.org

Modulation of Synaptic Transmission: PREGS has been shown to potentiate excitatory postsynaptic potentials (EPSPs) in the hippocampus. This effect is dependent on extracellular Ca²⁺ and is associated with a decrease in paired-pulse facilitation, a phenomenon that implies an increase in presynaptic neurotransmitter release. physiology.org

This dynamic, activity-dependent synthesis positions pregnenolone sulfate as a key modulator of synaptic plasticity and neuronal network function. Its production can be triggered by the very neural processes it helps to regulate, forming a tight feedback loop that can fine-tune synaptic communication during development and in the adult brain. escholarship.orgjneurosci.org

Here is section 2.3.3.

Regulation by Other Neurotransmitters and Neuropeptides (e.g., Neuropeptide Y)

The biosynthesis of pregnenolone sulfate is under the complex control of various signaling molecules in the brain, including classical neurotransmitters and other neuropeptides. These factors can exert both inhibitory and stimulatory influences, creating a sophisticated network of regulation. nih.govscienceopen.com

Inhibitory Regulation:

Neuropeptide Y (NPY): NPY, a neuropeptide involved in processes like feeding and anxiety, acts as a significant inhibitor of sulfated neurosteroid synthesis. oup.comresearchgate.net

Anatomical evidence shows that NPY-containing nerve terminals are located in close proximity to neurons that express hydroxysteroid sulfotransferase (HST), the enzyme that synthesizes PREGS and DHEAS. nih.govnih.gov

Biochemical studies have demonstrated that NPY inhibits the formation of PREGS and DHEAS in hypothalamic tissue in a dose-dependent manner. nih.govoup.com

This inhibitory action is mediated specifically through the Y1 receptor subtype . nih.govnih.govendocrine-abstracts.org The use of Y1 receptor antagonists blocks the effect of NPY, and can even increase the basal synthesis of sulfated neurosteroids, suggesting a tonic inhibitory control by endogenous NPY. nih.gov

Gamma-Aminobutyric Acid (GABA): GABA, the primary inhibitory neurotransmitter in the central nervous system, also suppresses neurosteroid production. scienceopen.comendocrine-abstracts.org

This inhibition is mediated through the activation of GABA-A receptors expressed on steroidogenic neurons. frontiersin.orgscienceopen.com

The effect can be blocked by GABA-A antagonists like bicuculline, which on its own can stimulate steroid formation, indicating that endogenous GABA exerts a constant inhibitory influence. nih.govscienceopen.com

Stimulatory Regulation:

Endozepines: Peptides like octadecaneuropeptide (B1591338) (ODN), which are endogenous ligands for benzodiazepine (B76468) receptors, have been shown to stimulate the production of neurosteroids. nih.govscienceopen.com This action occurs rapidly, suggesting a post-translational modification of steroidogenic enzymes. nih.gov

Vasotocin (B1584283)/Vasopressin: The neuropeptide vasotocin (in non-mammals) and its mammalian homologue arginine vasopressin (AVP) are potent stimulators of neurosteroidogenesis. nih.gov This effect is rapid and mediated through V1a-like receptors. nih.gov

The following table summarizes the regulatory effects of these key molecules on the biosynthesis of pregnenolone sulfate and other neurosteroids.

| Regulating Molecule | Receptor | Effect on Biosynthesis | Reference |

| Neuropeptide Y (NPY) | Y1 | Inhibition | nih.govnih.gov |

| GABA | GABA-A | Inhibition | frontiersin.orgscienceopen.com |

| Gonadotropin-Releasing Hormone (GnRH) | GnRHR-1 / GnRHR-3 | Stimulation | nih.govoup.com |

| Endozepines (e.g., ODN) | Central Benzodiazepine Receptor | Stimulation | nih.govscienceopen.com |

| Vasotocin / Vasopressin | V1a-like | Stimulation | nih.gov |

This intricate web of inhibitory and stimulatory inputs allows the brain to finely tune the local production of pregnenolone sulfate in response to diverse physiological signals and behavioral states.

Here is the final section, 2.3.4, followed by the compound table.

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The regulation of pregnenolone sulfate biosynthesis extends to the fundamental molecular levels of gene transcription and post-transcriptional processing. These mechanisms provide a longer-term and more sustained level of control over the brain's capacity to produce neurosteroids by modulating the amount and availability of necessary enzymes. frontiersin.org

Transcriptional Regulation:

The expression of genes encoding key steroidogenic enzymes is a critical control point. While much of the research has focused on the Steroidogenic Acute Regulatory (StAR) protein, which controls the initial rate-limiting step of cholesterol transport into mitochondria, the principles apply to the entire steroidogenic cascade. bohrium.comresearchgate.net

Transcription Factors: The transcription of steroidogenic enzyme genes, such as CYP11A1 (for P450scc, which produces pregnenolone) and the sulfotransferases (e.g., SULT2B1), is controlled by a host of transcription factors. Neuroendocrine factors and neurotransmitters that regulate neurosteroid production can exert their effects by influencing these transcriptional regulators. nih.govfrontiersin.org For instance, signaling pathways activated by neuropeptides can lead to the phosphorylation and activation of transcription factors that bind to the promoter regions of these genes, either enhancing or suppressing their expression. bohrium.com

Post-Transcriptional Regulation:

After a gene is transcribed into messenger RNA (mRNA), several post-transcriptional events can regulate how much protein is ultimately produced. These mechanisms add another layer of sophisticated control. nih.gov

mRNA Stability and Polyadenylation: The stability of the mRNA transcripts for steroidogenic enzymes is a key regulatory point. Hormonal signals can influence the length of the poly(A) tail on StAR mRNA, which in turn affects the transcript's stability and how efficiently it is translated into protein. oup.com It is plausible that similar mechanisms apply to the mRNAs of enzymes directly involved in PREGS synthesis.

MicroRNAs (miRNAs): MicroRNAs are small non-coding RNAs that can bind to target mRNAs and block their translation into protein or mark them for degradation. nih.gov The expression of specific miRNAs within steroidogenic cells could be regulated by upstream neural or endocrine signals. These miRNAs could then target the mRNAs of enzymes like P450scc or sulfotransferases, providing a mechanism to fine-tune the level of these enzymes and, consequently, the rate of pregnenolone sulfate synthesis.

While the direct transcriptional and post-transcriptional regulation of the specific sulfotransferases involved in PREGS synthesis in the brain is an area of ongoing research, the established principles of steroidogenic regulation in other tissues provide a strong framework. frontiersin.orgresearchgate.net These molecular mechanisms ensure that the cell's capacity for neurosteroid synthesis is tightly coupled to long-term physiological needs.

Cellular and Subcellular Distribution of Pregnenolone Sulfate Sodium

Localization within the Central Nervous System (CNS)

Pregnenolone (B344588) sulfate (B86663) is found throughout the central nervous system, where it is both synthesized de novo and taken up from circulation, playing a role as a potent neuromodulator. researchgate.netnih.gov

The synthesis of neurosteroids, including PregS, is a key function of specific cells within the CNS. escholarship.org It is not confined to a single cell type but occurs in both neurons and glial cells. bioone.orgplos.org

Glial Cells: Glial cells are considered a primary site for the synthesis of pregnenolone, the precursor to PregS. bioone.org Specifically, oligodendrocytes (the myelin-producing cells of the white matter) and astrocytes have been identified as major sites of pregnenolone formation. bioone.orgoup.com In the retina, Müller glial cells also contribute to this synthesis. escholarship.org

Neuronal Cells: While glial cells are significant producers, neurons also actively synthesize neurosteroids. bioone.org Purkinje cells, a type of neuron in the cerebellum, are recognized as active neurosteroidogenic cells, capable of producing pregnenolone and subsequently PregS. bioone.org In the retina, retinal ganglion cells have been shown to synthesize pregnenolone. escholarship.org The co-localization of the enzymes required to convert pregnenolone to PregS in hippocampal neurons further suggests local synthesis within these cells. plos.org

The concentration of PregS varies significantly across different regions of the brain. mdpi.comfrontiersin.org This regional specificity points to its targeted roles in diverse neurological functions.

In the human brain, PregS concentrations range from 5 to 42 nmol/kg depending on the region. mdpi.com Studies in rats have also confirmed this non-uniform distribution. nih.gov The hypothalamus consistently shows one of the highest concentrations of PregS in both control and infused rat models. nih.gov The striatum also exhibits particularly high levels. mdpi.comfrontiersin.orgnih.gov

Other key regions where PregS is present and active include:

Hippocampus: This region, critical for learning and memory, is a known site of neurosteroid synthesis and a target for the neuromodulatory actions of PregS. tandfonline.comnih.gov

Cerebellum: The cerebellum contains high concentrations of PregS, with Purkinje cells being a key site of its synthesis. bioone.orgescholarship.orgoup.com

Retina: PregS and its precursor are synthesized by neurons and glia within the retina. escholarship.org

Olfactory Bulb, Cortex, Thalamus, Septum, and Habenula: The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which is essential for the metabolic pathway of neurosteroids like PregS, is expressed in neurons throughout these regions, indicating their capacity for local neurosteroid synthesis and metabolism. researchgate.net Furthermore, infusion of PregS into the medial septum has been shown to directly impact hippocampal function, confirming its activity in the septo-hippocampal pathway. nih.gov

| Brain Region | Finding | Species | Reference |

|---|---|---|---|

| Hypothalamus | Highest concentration (42 nmol/kg) | Human | mdpi.com |

| Striatum | High concentration (35 nmol/kg) | Human | mdpi.com |

| Cerebellum | High concentration, synthesis in Purkinje cells | Human, Rat, Frog | bioone.orgescholarship.orgoup.comfrontiersin.org |

| Hippocampus | Site of synthesis and action | Rat | escholarship.orgtandfonline.comnih.gov |

| Retina | Synthesized by neurons and glial cells | N/A | escholarship.org |

| Cortex | Presence of synthesis enzymes | Rat | researchgate.net |

| Thalamus | Presence of synthesis enzymes | Rat | researchgate.net |

| Septum | Presence of synthesis enzymes; functional activity | Rat | researchgate.netnih.gov |

| Olfactory Bulb | Presence of synthesis enzymes | Rat | researchgate.net |

| Habenula | Presence of synthesis enzymes | Rat | researchgate.net |

Neuronal Expression and Glial Synthesis

Peripheral Tissue Presence and Contribution

Besides the adrenal glands, other peripheral tissues show notable concentrations of PregS. High levels are found in the testis, reaching concentrations of 2.8 to 4.0 µmol/kg. mdpi.com It is also found in peripheral nerves, such as the sciatic nerve. plos.org

Transporter Mechanisms for Cellular Uptake and Efflux

The sulfate moiety renders PregS hydrophilic, preventing it from freely diffusing across lipid cell membranes. nih.govfrontiersin.org Consequently, its movement into and out of cells, including across critical barriers like the blood-brain barrier (BBB), is dependent on membrane transporter proteins. nih.govfrontiersin.orgfrontiersin.org

The uptake of sulfated steroids like PregS from the blood into the brain is mediated by specific uptake transporters. frontiersin.org The Organic Anion Transporting Polypeptide (OATP), or Solute Carrier (SLC), family of transporters are key candidates for this role at the BBB and choroid plexus. nih.govfrontiersin.org

Several OATP members are expressed in the brain and have been shown to transport steroid sulfates: nih.govfrontiersin.orgmdpi.com

OATP1A2 (SLCO1A2): This transporter is expressed in the endothelial cells of the BBB and in neurons, and is capable of transporting sulfated steroids. mdpi.com

OATP2B1 (SLCO2B1): OATP2B1 is expressed at the BBB and was initially considered a likely transporter for PregS. nih.govidrblab.cn However, more recent studies suggest that while it can transport PregS under certain conditions, it may not be the primary mediator of PregS uptake across the human BBB, indicating potential species-specific differences. researchgate.netnih.gov

OAT3 (SLC22A3): This transporter is also expressed at the BBB and in the choroid plexus and has been shown to mediate the cellular uptake of steroid sulfates. nih.govfrontiersin.org

| Transporter | Family | Location | Role in PregS Transport | Reference |

|---|---|---|---|---|

| OATP1A2 | SLCO | BBB Endothelial Cells, Neurons | Candidate for cellular uptake from blood into the brain. | nih.govfrontiersin.orgmdpi.com |

| OATP2B1 | SLCO | BBB Endothelial Cells | Initially proposed as a transporter, but its role at the human BBB is now questioned. | idrblab.cnresearchgate.netnih.gov |

| OAT3 | SLC22A | BBB, Choroid Plexus | Implicated in the cellular uptake of steroid sulfates. | nih.govfrontiersin.org |

Just as important as uptake are efflux transporters, which actively pump substances out of cells and are crucial for regulating CNS concentrations by moving neurosteroids from the brain back into the circulation. frontiersin.org The ATP-binding cassette (ABC) superfamily of transporters plays a major role in the efflux of conjugated steroids, including PregS. nih.govfrontiersin.org

Key efflux transporters identified for PregS and other sulfated steroids include:

MRP1 (ABCC1), MRP4 (ABCC4), and MRP8 (ABCC11): These members of the Multidrug Resistance-Associated Protein (MRP/ABCC) subfamily are expressed in the brain and are known to efflux conjugated steroids. nih.govfrontiersin.org MRP4, in particular, is an ATP-dependent efflux transporter for PregS. solvobiotech.com

BCRP (ABCG2): Breast Cancer Resistance Protein is another ABC transporter expressed at the BBB that facilitates the efflux of conjugated steroids out of the brain. nih.govfrontiersin.org

| Transporter | Family | Location | Role in PregS Transport | Reference |

|---|---|---|---|---|

| MRP1, MRP4, MRP8 | ABCC | Brain | Mediate efflux of conjugated steroids from the CNS. | nih.govfrontiersin.orgsolvobiotech.com |

| BCRP | ABCG | BBB Endothelial Cells | Facilitates efflux of conjugated steroids from the brain. | nih.govfrontiersin.org |

| OSTα-OSTβ | SLC51 | Cerebellum, Hippocampus | Proposed role in brain homeostasis and efflux. | nih.govfrontiersin.org |

Molecular Mechanisms of Action of Pregnenolone Sulfate Sodium

Modulation of Ligand-Gated Ion Channels

Pregnenolone (B344588) sulfate (B86663) sodium is a neurosteroid that exerts significant modulatory effects on various ligand-gated ion channels, playing a crucial role in balancing excitatory and inhibitory signals within the central nervous system. nih.gov Its most notable interactions are with N-methyl-D-aspartate receptors (NMDARs), where it primarily functions as a positive allosteric modulator. nih.govmdpi.com

N-Methyl-D-Aspartate Receptors (NMDARs)

NMDARs are critical for excitatory synaptic transmission, synaptic plasticity, and have been implicated in processes of learning and memory. nih.govnih.gov Pregnenolone sulfate has been shown to specifically interact with these receptors, influencing their function in a complex and subunit-dependent manner. nih.govresearchgate.net

Pregnenolone sulfate acts as a positive allosteric modulator of NMDARs, enhancing their response to the agonist's glutamate (B1630785) and glycine (B1666218). nih.govmdpi.comgoogle.com This potentiation is characterized by an increase in the amplitude of NMDAR-gated currents. nih.govnih.gov For instance, in chick spinal cord neurons, pregnenolone sulfate has been observed to enhance NMDA-gated currents. nih.gov Studies on recombinant NR1-1a/NR2B receptors expressed in HEK293 cells revealed that pregnenolone sulfate, when applied to resting receptors, can potentiate subsequent responses to glutamate by as much as fivefold. nih.gov This potentiation is not only seen in response to exogenously applied NMDA but also in excitatory postsynaptic currents (EPSCs) mediated by NMDARs, indicating a direct neuromodulatory role in synaptic transmission. google.com

The potentiation effect is disuse-dependent, meaning the affinity of the NMDAR for pregnenolone sulfate is higher when the receptor is in a resting state compared to when it is activated by glutamate. nih.govjneurosci.org The half-maximal effective concentration (EC₅₀) for this potentiation varies depending on the receptor subunit composition and experimental conditions, with values reported in the micromolar range. For example, an EC₅₀ of 33 µM was observed for NR1a/NR2B receptors in the presence of 5 µM NMDA. nih.govmdpi.com However, in the presence of NMDAR antagonists like ifenprodil (B1662929) or dizocilpine (B47880) (MK-801), the potentiating effects of pregnenolone sulfate can be shifted to nanomolar concentrations. mdpi.com

| Receptor Type | Agonist Concentration | Pregnenolone Sulfate Effect | EC₅₀ | Reference |

| Chick Spinal Cord Neurons | 30 µM NMDA | 167% ± 29% increase in peak current | Not specified | nih.gov |

| NR1/NR2A (oocytes) | 300 µM NMDA | Potentiation | 21 µM (rapid) | nih.gov |

| NR1/NR2A (oocytes) | 10 µM NMDA | 45% ± 3% delayed potentiation | 850 nM (delayed) | nih.gov |

| NR1-1a/NR2B (HEK293 cells) | 1 mM Glutamate | Fivefold potentiation | 37 µM (apparent Kd) | nih.gov |

| NR1a/NR2B (oocytes) | 5 µM NMDA | Potentiation | 33 µM | nih.govmdpi.com |

The modulatory action of pregnenolone sulfate on NMDARs is highly dependent on the specific NR2 subunit that combines with the obligatory NR1 subunit to form the receptor complex. researchgate.netnih.govnih.gov Research has consistently shown that pregnenolone sulfate potentiates NMDARs containing the NR2A and NR2B subunits. researchgate.netmdpi.comnih.govnih.govcaldic.com In contrast, it acts as an inhibitor at receptors containing the NR2C and NR2D subunits. researchgate.netmdpi.comnih.govnih.govcaldic.com

This subunit specificity dictates the direction of modulation. For example, in Xenopus oocytes expressing different receptor combinations, 100 µM pregnenolone sulfate increased the NMDA-induced current in cells with NR1/NR2A and NR1/NR2B receptors by 62% and 78%, respectively. nih.gov Conversely, the same concentration of pregnenolone sulfate inhibited the response in cells expressing NR1/NR2C and NR1/NR2D receptors. nih.govnih.gov This differential effect highlights the critical role of the NR2 subunit in determining the pharmacological response to pregnenolone sulfate. nih.gov The larger potentiating effect has been observed on NR1a/NR2A heteromers compared to NR1a/NR2B. mdpi.com

| NMDA Receptor Subtype | Modulatory Effect of Pregnenolone Sulfate | Reference |

| NR1/NR2A | Potentiation | researchgate.netmdpi.comnih.govnih.govcaldic.com |

| NR1/NR2B | Potentiation | researchgate.netmdpi.comnih.govnih.govcaldic.com |

| NR1/NR2C | Inhibition | researchgate.netmdpi.comnih.govnih.govcaldic.com |

| NR1/NR2D | Inhibition | mdpi.comnih.govnih.govcaldic.com |

The binding site for pregnenolone sulfate on the NMDAR is located within the transmembrane domain (TMD) of the receptor. mdpi.comnih.gov Mutagenesis and in silico modeling studies have identified specific amino acid residues crucial for its modulatory action. nih.gov These studies suggest that pregnenolone sulfate binds to a discrete pocket formed by residues on the M1 and M4 helices of the GluN2B subunit and the M3 helix of the GluN1 subunit. nih.govnih.gov

Alanine mutagenesis experiments have pinpointed several key residues. In the rat GluN1 subunit, mutations of Glycine at position 638 (G638) and Isoleucine at position 642 (I642) were found to disrupt the potentiating effect of pregnenolone sulfate. nih.gov In the GluN2B subunit, critical residues identified include Tryptophan at position 559 (W559), Methionine at position 562 (M562), Tyrosine at position 823 (Y823), and Methionine at position 824 (M824). nih.govnih.gov Molecular dynamics simulations suggest that in the presence of pregnenolone sulfate, the M1 and M4 helices of the GluN2B subunit rearrange, leading to a tighter interaction with the M3 helix of the GluN1 subunit, which stabilizes the open state of the receptor channel. nih.govnih.gov Furthermore, substitution of the J/K helices and the M4 domain of the NR2B subunit with the corresponding region from the NR2D subunit was shown to eliminate the rapid allosteric potentiation by pregnenolone sulfate. nih.gov

| Receptor Subunit | Critical Residues for Pregnenolone Sulfate Action | Reference |

| GluN1 | G638, I642 | nih.gov |

| GluN2B | W559, M562, Y823, M824 | nih.govnih.gov |

The potentiation of NMDAR function by pregnenolone sulfate is attributed to an increase in the channel's open probability (Po). nih.govnih.gov This means that when pregnenolone sulfate is bound, the likelihood of the ion channel opening in response to agonist binding is enhanced. nih.gov Studies on NR1-1a/NR2B receptors have shown that pregnenolone sulfate increases the peak Po. nih.gov This mechanism contrasts with the action of some other modulators that might affect channel conductance or the duration of channel opening. The increase in Po effectively amplifies the signal carried by the NMDAR upon activation. nih.govnih.gov

In addition to its direct allosteric modulation, pregnenolone sulfate also promotes the trafficking of functional NMDARs to the neuronal cell surface. nih.govcaldic.com This process results in a delayed-onset potentiation of the NMDA response, which occurs on a slower timescale (minutes) than the rapid allosteric modulation (seconds). nih.gov Low nanomolar concentrations of pregnenolone sulfate can induce a 60-100% increase in the number of functional cell-surface NMDARs in cortical neurons within 10 minutes. nih.gov

This trafficking-mediated potentiation is selective for receptors containing NR2A or NR2B subunits, similar to the rapid modulation, but it occurs via a distinct mechanism. nih.govcaldic.com It is a non-canonical, G protein-dependent, and Ca²⁺-dependent process that does not require ion flow through the NMDAR channel itself. nih.govcaldic.comnih.gov This delayed potentiation has a significantly higher potency, with an EC₅₀ of 850 nM for NR1/2A receptors, which is about 25-fold lower than the EC₅₀ for rapid potentiation. nih.gov This suggests that even at lower physiological concentrations, pregnenolone sulfate can have a profound impact on synaptic strength by increasing the number of available receptors. nih.govcaldic.com

Interaction with Protein Phosphorylation and Signaling Pathways

The modulatory effects of pregnenolone sulfate on its target receptors are intricately linked to the phosphorylation state of these proteins. mdpi.comresearchgate.net Research indicates that the potentiation of N-methyl-D-aspartate receptors (NMDARs) by pregnenolone sulfate is dependent on protein phosphorylation. mdpi.comresearchgate.net The potentiating effect of pregnenolone sulfate on NMDARs in isolated cellular patches diminishes over time but can be restored by the application of protein kinase A (PKA). researchgate.net This suggests that ongoing phosphorylation is necessary to maintain the receptor's sensitivity to pregnenolone sulfate. researchgate.net

Inhibitors of protein kinases, specifically PKA inhibitors, have been shown to reduce the potentiation of NMDAR currents by pregnenolone sulfate. researchgate.net Conversely, the effects of pregnenolone sulfate can be influenced by protein phosphatase inhibitors, further highlighting the dynamic regulation by phosphorylation and dephosphorylation cycles. mdpi.com This dependence on phosphorylation suggests that the cellular signaling environment plays a crucial role in determining the ultimate effect of pregnenolone sulfate on neuronal activity. researchgate.net

Furthermore, pregnenolone sulfate has been shown to activate the extracellular signal-regulated kinase (ERK) signaling pathway, a key cascade in cellular processes. nih.govmdpi.com In insulinoma cells, pregnenolone sulfate stimulation leads to the phosphorylation and activation of ERK1/2. mdpi.com This activation is part of a larger signaling cascade that involves an increase in intracellular calcium and the activation of protein kinase C (PKC). nih.govmdpi.com This signaling pathway ultimately leads to changes in gene expression, for instance, upregulating prolactin production via MAPK signaling. bioscientifica.com

Glycine Receptors (GlyRs)

Pregnenolone sulfate also modulates the function of glycine receptors (GlyRs), which are another major class of inhibitory ligand-gated ion channels, particularly in the spinal cord and brainstem. nih.govnih.gov Research has shown that pregnenolone sulfate acts as an inhibitor of glycine-induced currents. nih.govnih.gov

In cultured chick spinal cord neurons, pregnenolone sulfate rapidly and reversibly inhibits the current induced by glycine in a dose-dependent manner, with an IC50 of 3.7 μM and achieving up to 100% inhibition. nih.gov The mechanism of this inhibition appears to be competitive, as pregnenolone sulfate causes a parallel rightward shift in the glycine dose-response curve without altering the maximal response. nih.gov This suggests that pregnenolone sulfate directly competes with glycine for binding to the receptor. nih.gov The inhibition is not dependent on voltage, indicating that it does not act as an open-channel blocker. nih.gov

However, studies in rat medullary dorsal horn neurons have presented a more complex picture. nih.gov In these neurons, pregnenolone sulfate was found to decrease the amplitude of glycinergic miniature inhibitory postsynaptic currents (mIPSCs) in a concentration-dependent manner, which is consistent with a postsynaptic inhibitory effect. nih.gov This was confirmed by the observation that pregnenolone sulfate inhibited glycine-induced chloride currents in a noncompetitive manner. nih.gov Interestingly, in the same neurons, pregnenolone sulfate increased the frequency of mIPSCs, suggesting a presynaptic action that enhances glycine release. nih.gov This dual effect—presynaptic enhancement of release and postsynaptic inhibition—indicates a complex role for pregnenolone sulfate in modulating glycinergic neurotransmission. nih.gov

Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptors and Kainate Receptors (Negative Allosteric Modulation)

In contrast to its potentiating effect on NMDA receptors, pregnenolone sulfate acts as a negative allosteric modulator of AMPA and kainate receptors, two other major types of ionotropic glutamate receptors. mdpi.comresearchgate.netnih.gov This inhibitory action contributes to its complex profile of regulating excitatory neurotransmission. researchgate.net

Studies have demonstrated that pregnenolone sulfate inhibits currents mediated by both AMPA and kainate receptors. researchgate.netnih.gov For instance, in chick spinal cord neurons, 100 μM pregnenolone sulfate was shown to slightly inhibit currents induced by both kainate and AMPA. researchgate.net Another sulfated steroid, 3α-hydroxy-5β-pregnan-20-one sulfate, also demonstrated inhibition of both NMDA and non-NMDA receptor-mediated responses, with a 37% inhibition of kainate-induced currents and a 29% inhibition of AMPA-induced currents at a concentration of 100 μM. nih.gov This negative modulation of AMPA and kainate receptors, coupled with its positive modulation of NMDA receptors, suggests that pregnenolone sulfate can fine-tune the balance of glutamatergic signaling in the central nervous system. mdpi.comresearchgate.net

Activation and Modulation of Transient Receptor Potential (TRP) Channels

Beyond its modulation of ligand-gated ion channels, pregnenolone sulfate has been identified as an activator of certain members of the Transient Receptor Potential (TRP) channel family, specifically TRPM1 and TRPM3. wikipedia.orgnih.gov This action represents a functional "upgrade" for the neurosteroid, from being solely a modulator to also being an activating ligand of an ion channel. nih.govmdpi.com

Pregnenolone sulfate activates TRPM3 channels, which are non-selective cation channels involved in various physiological processes, including sensory perception and insulin (B600854) secretion. ahajournals.orgresearchgate.net The activation of TRPM3 by pregnenolone sulfate is concentration-dependent and occurs through extracellular application; intracellular application does not elicit the same effect. mdpi.com This suggests an external binding site on the channel. The activation of TRPM3 by pregnenolone sulfate can lead to an influx of calcium ions, which can then trigger downstream signaling cascades. nih.govahajournals.org For example, in insulinoma cells, this calcium influx is a key step in a signaling pathway that involves the activation of ERK and leads to changes in gene expression. nih.gov

The interaction with TRPM3 is complex, with other steroids like progesterone (B1679170) inhibiting the pregnenolone sulfate-stimulated activity. mdpi.com In vascular smooth muscle cells, the activation of TRPM3 by pregnenolone sulfate has been linked to cellular functions such as contraction. ahajournals.org Furthermore, pregnenolone sulfate has been shown to activate channels in the primary cilia of kidney cells, an effect that requires the presence of both PC2 and TRPM3 proteins. researchgate.net

Transient Receptor Potential Melastatin-3 (TRPM3) Channel Activation

Pregnenolone sulfate sodium is a potent activator of the Transient Receptor Potential Melastatin-3 (TRPM3) ion channel. mdpi.comrndsystems.comtocris.com This activation occurs through direct binding of pregnenolone sulfate to the extracellular side of the channel. frontiersin.org Studies have shown that intracellular application of pregnenolone sulfate does not trigger TRPM3-mediated currents, confirming its extracellular site of action. mdpi.com The activation of TRPM3 by pregnenolone sulfate is concentration-dependent, with half-maximal effective concentrations (EC50) typically observed in the micromolar range. frontiersin.orgbiorxiv.org Specifically, EC50 values have been reported to be around 22 µM at an 80 mV membrane potential and between 12 to 23 µM for outward and inward currents, respectively. frontiersin.orgbiorxiv.org

The interaction between pregnenolone sulfate and TRPM3 is complex and can be influenced by other factors. For instance, the steroid is considered a ligand for the channel, interacting with its pore helix. mdpi.com TRPM3 is a polymodal channel, meaning it can be activated by various stimuli, including heat and other chemical compounds like nifedipine. mdpi.comfrontiersin.org The activity of TRPM3 increases with temperature, and at normal human body temperature, it can be activated by physiological concentrations of pregnenolone sulfate (100 to 500 nM). mdpi.com Activation of TRPM3 leads to an influx of cations, including calcium, sodium, and magnesium. mdpi.comeneuro.org This influx can, in turn, trigger various downstream cellular processes. eneuro.orgnih.gov

Subsequent Calcium-Dependent Transcription of Immediate Early Genes

The activation of TRPM3 channels by pregnenolone sulfate and the subsequent influx of calcium ions can initiate a signaling cascade that leads to changes in gene expression, specifically the transcription of immediate early genes (IEGs). nih.gov This process, known as stimulus-transcription coupling, links signals from the plasma membrane to the nucleus. mdpi.com

Sustained calcium signals, rather than transient ones, are generally required to trigger these transcriptional responses. nih.gov The activation of TRPM3 by pregnenolone sulfate has been shown to induce the biosynthesis of the immediate early gene Egr-1 (early growth response protein 1) in insulinoma cells. mdpi.comnih.gov This induction is dependent on the influx of Ca2+ through both TRPM3 and voltage-gated Ca2+ channels. nih.govpsu.edu Furthermore, the activation of the transcription factors c-Jun and c-Fos, which are components of the AP-1 (activator protein 1) transcription factor, is also stimulated by pregnenolone sulfate in a TRPM3-dependent manner. frontiersin.orgpsu.edu This leads to the transcription of AP-1 responsive genes. psu.edu In retinal ganglion cells, pregnenolone sulfate-induced calcium transients via TRPM3 have been shown to induce the expression of another immediate early gene, c-Fos. eneuro.orgnih.gov This entire signaling pathway can be modulated by intracellular signaling molecules like extracellular signal-regulated protein kinase (ERK) and calcineurin. mdpi.comnih.gov

Agonist Activity at Sigma-1 Receptors (σ1R)

Pregnenolone sulfate is recognized as an agonist for the sigma-1 receptor (σ1R), an intracellular chaperone protein primarily located at the endoplasmic reticulum. wikipedia.orgfrontiersin.org This interaction is significant as σ1R is involved in modulating a variety of cellular functions, including the activity of several ion channels. nih.gov The agonist activity of pregnenolone sulfate at σ1R has been demonstrated in various experimental models where its effects are reversed by known σ1R antagonists like progesterone. nih.govnih.gov

Activation of σ1R by agonists, including pregnenolone sulfate, can lead to the potentiation of calcium efflux from the endoplasmic reticulum, particularly in response to stimuli that activate the phospholipase C (PLC) system. nih.gov This modulation of intracellular calcium signaling highlights a key mechanism through which pregnenolone sulfate can influence neuronal excitability. Furthermore, σ1R activation has been linked to the modulation of glutamatergic neurotransmission, with agonists like pregnenolone sulfate showing the ability to potentiate NMDA receptor responses. frontiersin.orgnih.gov This interaction is thought to be crucial for processes like learning and memory. frontiersin.org

Modulation of Voltage-Gated Ion Channels

Voltage-Gated Sodium Channels (NaV)

Pregnenolone sulfate has been shown to modulate the function of voltage-gated sodium channels (NaV), although the specific effects can vary depending on the channel subtype. mdpi.comresearchgate.net Research using Xenopus oocytes expressing the NaV1.2 α subunit demonstrated that pregnenolone sulfate inhibits sodium currents (INa) at concentrations ranging from 3 to 100 μmol/L. nih.gov This inhibition is primarily due to an increase in the inactivation of the channel with minimal change in its activation. nih.gov This suggests that pregnenolone sulfate can suppress NaV function, which may have neuroprotective implications. nih.gov In contrast, there is evidence that pregnenolone sulfate can positively modulate TTX-R I NaT (tetrodotoxin-resistant sodium currents). researchgate.net This subtype-dependent modulation highlights the complexity of pregnenolone sulfate's interaction with voltage-gated sodium channels. researchgate.net

Inwardly Rectifying Potassium Channels (Kir2.3)

Pregnenolone sulfate acts as a positive modulator of the inwardly rectifying potassium channel Kir2.3. plos.orgnih.gov Studies using Xenopus oocytes expressing Kir2.3 channels have shown that extracellular application of pregnenolone sulfate reversibly potentiates the inward currents through these channels in a concentration-dependent manner, with a half-maximal effective concentration (EC50) of approximately 15.6 µM. plos.org This potentiation effect is specific, as intracellular application of pregnenolone sulfate does not produce the same result. plos.orgnih.gov

Kir2.3 channels are predominantly expressed in the forebrain and play a crucial role in setting the resting membrane potential and controlling cellular excitability. nih.gov By potentiating Kir2.3 channels, pregnenolone sulfate can lead to hyperpolarization of the cell membrane. This mechanism is thought to contribute to a reduction in synaptic GABA release. ucl.ac.uk The potentiation is also observed in heteromeric channels containing the Kir2.3 subunit. nih.gov

Downstream Intracellular Signaling Cascades

This compound initiates a complex array of downstream intracellular signaling cascades, influencing neuronal function, plasticity, and cellular stress responses. These pathways often involve the modulation of ion channels, activation of key protein kinases, and regulation of gene transcription, collectively contributing to its diverse physiological effects.

Enhancement of Intracellular Ca2+ Levels

Pregnenolone sulfate (PregS) is a potent enhancer of intracellular calcium ([Ca2+]i) levels, a critical second messenger in numerous cellular processes. nih.govglpbio.com This effect is observed at remarkably low, picomolar concentrations (EC50 ~2 pM), contingent upon synaptic N-methyl-D-aspartate receptor (NMDAR) activation. nih.govrndsystems.comnih.gov The increase in [Ca2+]i is dependent on neuronal activity, specifically requiring the function of NMDARs and L-type voltage-gated Ca2+ channels (VGCCs). nih.govnih.gov Studies have shown that blocking synaptic NMDARs or L-type Ca2+ channels prevents the PregS-induced rise in intracellular calcium. nih.gov

In pituitary GH3 cells, PregS induces a rapid and transient increase in [Ca2+]i, which is abolished in a calcium-free medium or in the presence of inorganic Ca2+ channel blockers. nih.gov The significant inhibition by nicardipine (B1678738) suggests that this calcium influx is primarily mediated through L-type VGCCs. nih.gov Furthermore, PregS can potentiate the effects of the L-type VGCC agonist Bay K 8644, indicating a cooperative interaction. nih.gov

Interestingly, the mechanism for increasing intracellular calcium can also involve the release from intracellular stores. In Xenopus oocytes expressing NMDARs, high nanomolar to low micromolar concentrations of PregS release Ca2+ from these stores through a G protein-coupled activation of phospholipase C. nih.govglpbio.com This suggests that PregS can modulate intracellular calcium levels through multiple, context-dependent mechanisms, including both influx from the extracellular space and release from internal reserves. nih.govglpbio.comnih.gov

Table 1: Research Findings on Pregnenolone Sulfate and Intracellular Ca2+ Levels

| Finding | Model System | Key Dependencies/Mechanisms | Effective Concentration | Citation |

|---|---|---|---|---|

| Enhances [Ca2+]i | Primary cultured cortical neurons and hippocampal brain slices | Neuronal activity, synaptic NMDARs, L-type Ca2+ channels | ~2 pM (EC50) | nih.gov |

| Induces rapid Ca2+ influx | Pituitary GH3 cell line | Extracellular Ca2+, L-type VGCCs | 30 µM | nih.gov |

| Releases Ca2+ from intracellular stores | Xenopus oocytes expressing NMDARs | G-protein coupling, Phospholipase C | High nM to low µM | nih.govglpbio.com |

| Promotes NR1 trafficking to cell surface | Xenopus oocytes expressing NR1/NR2A | G protein-coupled pathway, intracellular Ca2+ | 100 µM | glpbio.com |

Activation of cAMP Response Element-Binding Protein (CREB) Phosphorylation

Pregnenolone sulfate is a potent activator of cAMP response element-binding protein (CREB) phosphorylation, a key event in memory consolidation and neuronal plasticity. nih.gov This activation occurs rapidly, within 10 minutes of exposure, and at low picomolar concentrations. nih.gov The signaling pathway leading to CREB phosphorylation is dependent on several upstream events, including synaptic NMDAR activity, the influx of calcium through L-type channels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). nih.gov Blockade of synaptic NMDARs prevents PregS-induced CREB activation. nih.gov

In insulinoma cells, PregS stimulation also leads to the phosphorylation of CREB. psu.edu This indicates that the cAMP response element (CRE) can function as a pregnenolone sulfate response element. psu.edu The activation of CREB is part of a broader effect on basic region leucine (B10760876) zipper (bZIP) transcription factors. psu.edu Studies using (Bu)2cAMP (a cell-permeable cAMP analog) in mouse Leydig tumor cells have shown that cAMP signaling increases CREB phosphorylation, which in turn enhances its interaction with gene promoters, even in the absence of a canonical CRE sequence. oup.comoup.com This highlights the central role of the cAMP-PKA pathway in mediating CREB activation. oup.comoup.com

The activation of CREB provides a genomic mechanism through which PregS can influence long-term changes in neuronal function, such as memory consolidation. nih.govnih.gov By intensifying the intracellular response to glutamatergic signaling at synapses, PregS differentially augments CREB activation, linking its non-genomic actions to genomic outcomes. nih.gov

G Protein-Coupled Receptor (GPCR)-Dependent Mechanisms

Pregnenolone sulfate engages G protein-coupled receptor (GPCR)-dependent mechanisms to exert some of its effects, particularly in modulating NMDAR function. nih.govresearchgate.net One significant finding is that PregS stimulates the trafficking of functional NMDARs to the cell surface. nih.govnih.gov This process occurs via a non-canonical pathway that is dependent on G proteins and intracellular Ca2+ signaling but does not require the activation of the NMDAR ion channel itself. nih.govnih.gov

Specifically, this pathway is sensitive to pertussis toxin (PTx), indicating the involvement of Gi/o proteins. nih.gov The signaling cascade proceeds through the activation of phospholipase C (PLC). nih.govglpbio.comnih.gov This mechanism leads to a delayed-onset potentiation of NMDAR responses. nih.gov While PregS can directly modulate NMDARs in a rapid, allosteric manner, this G protein-dependent trafficking represents a slower, modulatory pathway. nih.gov

The exact GPCR that PregS interacts with to initiate this cascade has not been definitively identified. nih.govresearchgate.net Although sigma-1 receptors can couple to Gi proteins, pharmacological evidence suggests that the delayed potentiation of NMDARs is not mediated by sigma-1 receptors. nih.gov The functional cross-talk observed between NMDARs and other receptors like the D1 dopamine (B1211576) receptor suggests a potential for cell signaling-mediated interactions. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2)

The mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade, are crucial downstream effectors of pregnenolone sulfate signaling. nih.govbioscientifica.com Activation of the MAPK/ERK pathway is directly linked to the PregS-induced phosphorylation of CREB, a critical step for memory and learning. nih.gov

In rat pituitary adenoma (GH3) cells, PregS has been shown to upregulate the total level of ERK1/2 in a time-dependent manner. bioscientifica.com Inhibition of the MAPK pathway significantly reduces PregS-stimulated prolactin (PRL) gene expression, demonstrating the functional importance of this cascade in mediating the steroid's effects on hormone production. bioscientifica.com The activation of MAPK signaling by PregS appears to follow the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC). bioscientifica.com

Furthermore, in the context of pain signaling, the blockade of spinal sigma-1 receptors, which can be activated by neurosteroids like pregnenolone, prevents the phosphorylation of ERK. koreamed.org This suggests an interaction between neurosteroid signaling through sigma-1 receptors and the MAPK/ERK pathway in the spinal cord. koreamed.org

Table 2: Research Findings on Pregnenolone Sulfate and MAPK Pathways

| Finding | Model System | Specific Pathway | Downstream Effect | Citation |

|---|---|---|---|---|

| Mediates CREB phosphorylation | Primary cortical neurons | MAPK/ERK | Memory consolidation | nih.gov |

| Upregulates total ERK1/2 levels | GH3 rat pituitary adenoma cells | MAPK | Prolactin gene expression | bioscientifica.com |

| Blockade of sigma-1 receptor suppresses ERK phosphorylation | Spinal cord (in vivo) | ERK | Development of neuropathic pain | koreamed.org |

Protein Kinase A (PKA) and Protein Kinase C (PKC) Interactions

Pregnenolone sulfate's effects are intricately linked with the activity of Protein Kinase A (PKA) and Protein Kinase C (PKC). bioscientifica.comnih.gov These kinases are key regulators of cellular function and can modulate the effects of PregS on its targets, such as the NMDAR and hormone synthesis.

In rat pituitary GH3 cells, the stimulation of prolactin synthesis by PregS is significantly reduced by inhibitors of both PKA and PKC. bioscientifica.com This suggests that PregS triggers the activation of PKA and PKC, which then leads to the activation of the MAPK signaling pathway and subsequent enhancement of prolactin synthesis and secretion. bioscientifica.com

The modulation of NMDARs by PregS is also dependent on the phosphorylation state of the receptor, which is controlled by kinases like PKA and PKC. nih.gov In cultured hippocampal neurons, the potentiating effect of PregS on NMDARs is diminished by a PKA inhibitor. nih.gov This effect can be recovered by a PKA activator, but not a PKC activator, suggesting a primary role for PKA-mediated phosphorylation in enabling PregS's modulatory action on NMDARs. nih.gov Conversely, in Xenopus oocytes, the delayed, G-protein-mediated potentiation of NMDARs by PregS is mediated by PKC. nih.gov Activating PKC with phorbol (B1677699) esters mimics and occludes the delayed potentiation by PregS. nih.gov

Furthermore, the activation of spinal sigma-1 receptors, for which PregS is an endogenous ligand, increases both PKA- and PKC-dependent phosphorylation of the NMDAR NR1 subunit, enhancing pain signaling. koreamed.org This indicates that PregS can engage both PKA and PKC pathways, often in a context-dependent manner, to modulate neuronal and endocrine functions. nih.govbioscientifica.comkoreamed.orgnih.gov

Integrated Stress Response (ISR) Activation

Recent research has uncovered a role for pregnenolone sulfate in activating the Integrated Stress Response (ISR). nih.gov The ISR is a conserved cellular signaling pathway that is triggered by various stress conditions to restore homeostasis, primarily through the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). embopress.org

In a study using human T cells, treatment with pregnenolone sulfate led to a strong activation of the ISR. nih.gov This was evidenced by the upregulation of EIF2AK3 (also known as PERK), one of the four kinases that can phosphorylate eIF2α. nih.gov The activation of EIF2AK3 leads to the phosphorylation and inhibition of eIF2α, which in turn results in a global reduction in protein synthesis but the selective translation of certain mRNAs, such as that for the transcription factor ATF4. nih.govembopress.org The study observed that this ISR activation contributed to the suppression of inflammatory pathways and induced a hyporesponsive state in the T cells. nih.gov The activation of the ISR, along with oxidative stress, was identified as a likely driver of the apoptosis observed in T cells upon treatment with pregnenolone sulfate. nih.gov

This mechanism highlights a distinct pathway through which pregnenolone sulfate can exert immunoregulatory and cell-fate-determining effects, linking steroid metabolism to fundamental cellular stress and survival pathways. nih.gov

Regulation of Nuclear Receptor Superfamily (NR4A)

Pregnenolone sulfate has been identified as a modulator of the Nuclear Receptor Subfamily 4 Group A (NR4A). researchgate.net This family of orphan nuclear receptors, which includes NR4A1 (Nur77), NR4A2 (Nurr1), and NR4A3 (Nor1), are notable for their constitutively active ligand-binding domains, a feature attributed to the presence of bulky amino acids that obscure their ligand-binding pockets. frontiersin.org They are classified as immediate early genes and are expressed in a wide array of tissues, playing significant roles in both innate and adaptive immune cells. frontiersin.org

Research on human T cells has demonstrated that pregnenolone sulfate treatment leads to the upregulation of the NR4A superfamily. researchgate.net In a study involving RNA sequencing of T cells, pregnenolone sulfate was observed to induce a dose-dependent reduction in cell proliferation and an increase in cell death. researchgate.net The transcriptomic analysis revealed that NR4A family members were upregulated as early-response genes following exposure to pregnenolone sulfate. researchgate.net This upregulation is a key part of the transcriptional regulation that drives the immunoregulatory and immunosuppressive effects of pregnenolone sulfate on T cells. researchgate.net

The table below summarizes the findings from the RNA sequencing analysis of T cells treated with pregnenolone sulfate.

Table 1: Effect of Pregnenolone Sulfate on NR4A Gene Expression in T Cells

| Gene Family | Treatment | Effect | Implication | Source |

|---|

Potential for Cross-Talk Between Receptor Systems

The molecular actions of pregnenolone sulfate extend beyond direct receptor modulation to encompass significant cross-talk between different signaling systems. This interaction allows for a more complex and integrated cellular response to the neurosteroid.

One prominent example of this cross-talk involves the interaction between steroidal and insulin-signaling systems. Pregnenolone sulfate acts as an activator of the Transient Receptor Potential Melastatin 3 (TRPM3) channels, which are divalent-permeable cation channels. researchgate.net In pancreatic beta cells, this activation leads to a rapid influx of calcium, which in turn enhances the secretion of insulin. This mechanism establishes TRPM3 as a component of an ionotropic steroid receptor, facilitating a direct and unanticipated communication pathway between the endocrine systems governing steroids and insulin. researchgate.net

Furthermore, pregnenolone sulfate facilitates cross-talk between ionotropic and metabotropic receptor systems in the nervous system. nih.gov It stimulates the movement of functional N-methyl-D-aspartate (NMDA) receptors to the neuronal cell surface. nih.gov This process is not dependent on the typical ion channel activation of the NMDA receptor or the entry of extracellular calcium. Instead, it utilizes a "noncanonical" pathway that relies on the release of intracellular calcium via a pertussis toxin-sensitive and phospholipase C-dependent mechanism, which is characteristic of G protein-coupled receptor (GPCR) signaling. nih.gov This suggests a novel linkage where ionotropic glutamate receptors can regulate their own surface expression through an intracellular pathway more commonly associated with metabotropic systems. nih.gov

Evidence also points to interactions with the GABAergic system. While some neurosteroids enhance the function of gamma-aminobutyric acid type A (GABA-A) receptors, pregnenolone sulfate has been shown to reduce GABA-A receptor activation. This modulation of the primary inhibitory neurotransmitter system highlights another layer of interaction. The broader context of neurosteroid activity also suggests potential cross-talk with the endocannabinoid system. biorxiv.org

The table below details the receptor systems involved in cross-talk with pregnenolone sulfate signaling pathways.

Table 2: Receptor System Cross-Talk with Pregnenolone Sulfate

| Interacting System | Key Pregnenolone Sulfate Target | Mechanism | Outcome | Source |

|---|---|---|---|---|

| Insulin-Signaling System | TRPM3 Channels | Activation of TRPM3 in pancreatic beta cells leads to Ca2+ influx. | Enhanced insulin secretion. | researchgate.net |

| Metabotropic Systems | NMDA Receptors | Stimulates NMDA receptor trafficking via a G protein-dependent intracellular Ca2+ release pathway. | Potentiation of NMDA receptor function through a noncanonical, GPCR-like pathway. | nih.gov |

Physiological and Neuromodulatory Roles of Pregnenolone Sulfate Sodium: Insights from Preclinical Studies

Role in Synaptic Function and Plasticity

Pregnenolone (B344588) sulfate (B86663) exerts considerable influence over the fundamental mechanisms of synaptic communication and plasticity, which are the cellular underpinnings of learning and memory. Its actions are particularly prominent in the hippocampus, a brain region critical for these functions.

Enhancement of Long-Term Potentiation (LTP) in Hippocampal Formations

Long-Term Potentiation (LTP) is a form of synaptic plasticity that involves a persistent strengthening of synapses and is widely considered a primary mechanism for memory storage. Studies have consistently shown that pregnenolone sulfate enhances LTP in key hippocampal areas.

In the CA1 region of the hippocampus, pregnenolone sulfate has been found to potentiate LTP. researchgate.netcaldic.com Research indicates that even physiologically relevant concentrations can enhance LTP in CA1 pyramidal neurons, partly by augmenting the activity of N-methyl-D-aspartate (NMDA) receptors. rupahealth.com Furthermore, pregnenolone sulfate can facilitate an NMDA-receptor-independent form of LTP, highlighting its complex and multifaceted role in synaptic strengthening. frontiersin.org

In the dentate gyrus, another critical component of the hippocampal formation, acute application of pregnenolone sulfate induces a long-lasting potentiation at the perforant path-granule cell synapse. mdpi.com This effect is concentration-dependent and involves a sophisticated signaling cascade. The initial phase is characterized by a transient increase in presynaptic glutamate (B1630785) release, followed by a delayed, postsynaptic NMDA receptor-dependent LTP. frontiersin.orgmdpi.com This process is linked to the increased tyrosine phosphorylation of the NR2B subunit of the NMDA receptor, which enhances calcium influx and subsequently activates the ERK/CREB signaling pathway, crucial for the establishment of late-phase LTP. mdpi.com

Table 1: Preclinical Studies on Pregnenolone Sulfate (PREGS) and Long-Term Potentiation (LTP)

| Hippocampal Region | Animal Model | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| CA1 | Rat | Enhances LTP at CA1 synapses. | Modulation of NMDA receptors; Involvement of L-type calcium channels and sigma-receptors. | researchgate.netfrontiersin.org |

| Dentate Gyrus | Rat | Induces long-lasting potentiation (LLPPREGS) in a concentration-dependent manner. | Increased tyrosine phosphorylation of NR2B subunit, enhanced NMDAr-mediated Ca2+ influx, and activation of ERK/CREB signaling. | mdpi.com |

| CA1 | Rat | Physiologically relevant concentrations enhance LTP. | 'Accentuating' the activity of NMDA receptors. | rupahealth.com |

Modulation of Excitatory Synaptic Transmission

Pregnenolone sulfate directly modulates the efficiency of excitatory synapses. Studies using hippocampal slices from rats have demonstrated that it augments the excitatory postsynaptic potential (EPSP) in a dose-dependent fashion. plos.org This potentiation of excitatory transmission is a key component of its neuromodulatory profile.

The primary mechanism for this enhancement appears to be its action on NMDA receptors. pnas.org Pregnenolone sulfate acts as a positive allosteric modulator of these receptors, particularly those containing the GluN2A and GluN2B subunits. mdpi.comglpbio.com It increases the frequency and duration of NMDA channel opening, thereby amplifying the postsynaptic response to the neurotransmitter glutamate. glpbio.com This is further supported by findings that pregnenolone sulfate potentiates spontaneous excitatory post-synaptic currents (EPSCs) in cultured hippocampal neurons. pnas.org It also stimulates the trafficking of functional NMDA receptors to the cell surface, which results in a delayed but potent potentiation of the neuronal response to NMDA. researchgate.net

Influence on Presynaptic Neurotransmitter Release

Beyond its postsynaptic effects, pregnenolone sulfate also significantly influences the presynaptic terminal to enhance neurotransmitter release. A key piece of evidence for this is its ability to decrease paired-pulse facilitation in the hippocampus, a phenomenon that implies an increased probability of neurotransmitter release from the presynaptic neuron. plos.org

Specifically, pregnenolone sulfate has been shown to augment the release of glutamate. plos.orgnih.gov This effect is mediated, at least in part, by the sensitization of presynaptic α7-nicotinic acetylcholine (B1216132) receptors (α7nAChR), which in turn activates L-type voltage-gated calcium channels to increase glutamate exocytosis. plos.org Other studies point to the involvement of presynaptic Transient Receptor Potential (TRP) channels in the modulation of glutamate release. glpbio.com In addition to glutamate, pregnenolone sulfate has been found to enhance the release of dopamine (B1211576) from striatal nerve terminals, an effect that is also dependent on NMDA receptors and occurs at very low, picomolar concentrations. pnas.orgnih.gov

Table 2: Mechanisms of Pregnenolone Sulfate's Influence on Neurotransmitter Release

| Neurotransmitter | Brain Region | Effect | Presynaptic Mechanism | Reference |

|---|---|---|---|---|

| Glutamate | Hippocampus (CA1, Dentate Gyrus) | Enhances release | Sensitization of α7nAChR, activation of L-type Ca2+ channels, modulation of TRP channels. | plos.orgglpbio.comnih.gov |

| Dopamine | Striatum | Enhances release/overflow | NMDA receptor-dependent pathway. | pnas.orgnih.gov |

| GABA | Hippocampus | Increases synaptic release | Activation of presynaptic TRPM3 receptors. | nih.gov |

Contributions to Cognitive Processes in Animal Models

The profound effects of pregnenolone sulfate on synaptic function translate into significant impacts on cognitive performance in animal models. Its role as a cognitive enhancer has been a major focus of preclinical investigation.

Augmentation of Learning and Memory Performance

A substantial body of evidence from studies in rodents demonstrates that pregnenolone sulfate enhances learning and memory. researchgate.netnih.gov It has been shown to improve memory in various tasks and to reverse memory impairments induced by NMDA receptor antagonists like dizocilpine (B47880). plos.org This anti-amnesic effect underscores its potent interaction with the glutamatergic system, which is critical for memory formation.

The cognitive-enhancing properties of pregnenolone sulfate are often linked to its levels in the hippocampus. nih.gov Deficient cognitive performance in aged rats, for example, has been correlated with low hippocampal levels of this neurosteroid. nih.gov Its ability to augment LTP and excitatory neurotransmission provides a clear cellular basis for these observed improvements in cognitive behavior. pnas.org

Effects on Spatial Orientation and Object Discrimination

More specific cognitive domains, such as spatial learning and object recognition, are also positively impacted by pregnenolone sulfate. A key study utilizing the "Can test," a non-aversive task for rats, found that acute administration of pregnenolone sulfate improved both spatial orientation-acquisition and object discrimination. This enhancement was observed in both simple and more complex versions of the visual discrimination task.

The behavioral improvements were correlated with increased neuronal activity in the hippocampus and the perirhinal cortex, brain areas critically involved in spatial learning and object recognition, respectively. These findings demonstrate that pregnenolone sulfate's cognitive-enhancing effects are broad, encompassing the acquisition of spatial information and the memory for specific objects. nih.gov Studies using the Y-maze, a test for spatial working memory, have also confirmed the memory-enhancing effects of pregnenolone sulfate in rodents. glpbio.com

Role in Acetylcholine Release in Cortical and Amygdalar Regions

Preclinical research has demonstrated that pregnenolone sulfate can significantly influence the release of acetylcholine in key brain regions such as the cerebral cortex and the amygdala. Studies suggest that this neurosteroid may stimulate cholinergic pathways that are integral to cognitive functions like learning and memory. csic.es One proposed mechanism involves the inhibition of GABAergic neurons that typically suppress cholinergic neurons in the forebrain, leading to an increase in acetylcholine release in terminal fields. csic.es